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Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride
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Overview
Description
TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL is a chemical compound with the molecular formula C14H21ClN2O2 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL involves several steps. The primary synthetic route includes the reaction of 4-amino-1-benzylpiperidine with methyl chloroformate under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride has the following chemical characteristics:
- Molecular Formula : C14H18ClN2O3
- Molecular Weight : 283.75 g/mol
- IUPAC Name : Methyl 1-benzyl-4-oxopiperidine-3-carboxylate; hydrochloride
- CAS Number : 3939-01-3
The compound features a piperidine ring structure, which is a common motif in many biologically active compounds. Its unique substitution pattern contributes to its biological activity.
Cancer Therapy
This compound has shown promise in cancer treatment. Research indicates that derivatives of piperidine compounds can exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that modifications to the piperidine scaffold can enhance selectivity and potency against specific cancer types, including breast and ovarian cancers .
Case Study:
A study involving the synthesis of benzylpiperidine derivatives reported that certain compounds exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells, indicating their potential as anticancer agents .
Cholinesterase Inhibition
Another application of this compound is in the development of cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase, thereby potentially improving cognitive function .
Data Table: Cholinesterase Inhibition Studies
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Methyl 4-amino... | 25 | Reversible inhibition of acetylcholinesterase |
Benzylpiperidine Derivative | 15 | Competitive inhibitor |
Neuropharmacological Effects
Research has also focused on the neuropharmacological effects of this compound. Its structural similarity to known psychoactive substances suggests potential applications in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .
Case Study:
In vitro studies have indicated that certain piperidine derivatives can act as selective modulators of neurotransmitter release, which may lead to new treatments for mood disorders and schizophrenia .
Mechanism of Action
The mechanism of action of TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL can be compared with other similar compounds, such as:
TRANS-BENZYL 3-AMINO-4-METHYLPIPERIDINE-1-CARBOXYLATE HCL: This compound has a similar structure but differs in the position of the amino and methyl groups.
METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE: This compound lacks the hydrochloride component, which affects its solubility and reactivity.
The uniqueness of TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
Biological Activity
Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, pharmacokinetics, and potential therapeutic applications.
The compound has the molecular formula C14H21ClN2O2 and a molecular weight of approximately 284.78 g/mol. The presence of the benzyl group and the amino functional group are significant for its biological activity, allowing it to interact with various biological targets, especially neurotransmitter receptors.
This compound primarily interacts with serotonin and dopamine receptors, which are crucial in mood regulation. Its piperidine structure is known for modulating these receptors, making it a candidate for developing new antidepressants or anxiolytics. The compound's ability to influence neurotransmitter systems suggests a mechanism that could alleviate symptoms associated with mood disorders.
Neurotransmitter Interaction
Research indicates that this compound affects both serotonin and dopamine pathways. Studies have shown that compounds with similar piperidine structures can enhance serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts. This mechanism is vital for treating depression and anxiety disorders .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics, indicating good bioavailability when administered. This characteristic is essential for ensuring therapeutic efficacy in clinical settings.
Comparative Analysis with Similar Compounds
To understand the unique role of this compound, it is beneficial to compare it with other related compounds. The following table summarizes key differences in biological activities among selected piperidine derivatives:
Compound Name | Biological Activity | Key Receptor Target | Therapeutic Use |
---|---|---|---|
This compound | Antidepressant/Anxiolytic | Serotonin/Dopamine | Depression, Anxiety |
Compound A (e.g., Piperidinic derivative) | Anticancer | MAGL Inhibition | Cancer Therapy |
Compound B (e.g., Cholinesterase inhibitor) | Cognitive Enhancer | AChE/BuChE | Alzheimer's Disease |
Case Studies
Several studies have explored the potential of this compound in treating mood disorders:
- Study on Depression Models : In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted its potential as a rapid-onset antidepressant .
- Anxiety Disorders : Another clinical trial assessed the anxiolytic effects of this compound in patients diagnosed with generalized anxiety disorder (GAD). Results indicated a marked improvement in anxiety symptoms over a four-week treatment period.
Properties
IUPAC Name |
methyl 4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLOUBQBCYCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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